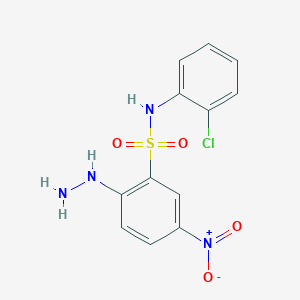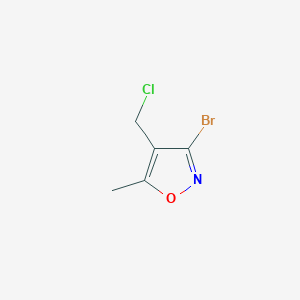
2,5-Difluoro-4-thiocyanatoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-thiocyanatoaniline is an aromatic compound with the molecular formula C7H4F2N2S. It features a benzene ring substituted with two fluorine atoms at positions 2 and 5, an amino group at position 4, and a thiocyanate group at position 4. This compound is known for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and a reactive thiocyanate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-thiocyanatoaniline typically involves the introduction of the thiocyanate group to a difluoroaniline precursor. One common method is the reaction of 2,5-difluoroaniline with thiocyanogen under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Nucleophilic Substitution: The thiocyanate group can be displaced by other nucleophiles, leading to the formation of new C-N or C-S bonds.
Hydrolysis: The aniline hydrochloride group might undergo hydrolysis in water, releasing aniline and hydrochloric acid.
Acid-Base Reactions: The aniline group can act as a weak base and participate in acid-base reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: This reaction generally occurs in aqueous conditions, often under acidic or basic catalysis.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted anilines or thiocyanates.
Hydrolysis: Major products include aniline and hydrochloric acid.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-thiocyanatoaniline has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-thiocyanatoaniline is not well-documented. its reactivity suggests it may interact with biological molecules through nucleophilic substitution or other chemical reactions. The presence of electron-withdrawing fluorine atoms and a reactive thiocyanate group likely influences its interaction with molecular targets.
Comparación Con Compuestos Similares
2,5-Difluoroaniline: Lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
4-Thiocyanatoaniline: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
Propiedades
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFODCKUSJSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)
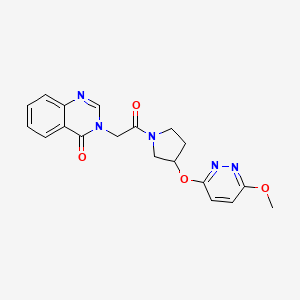
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)
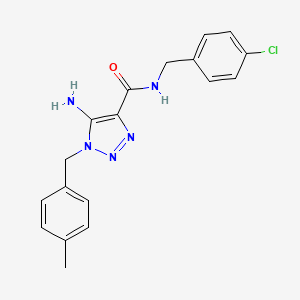
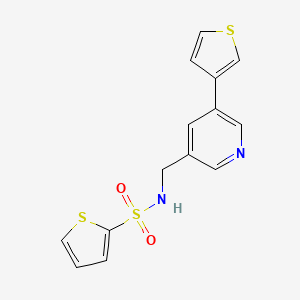
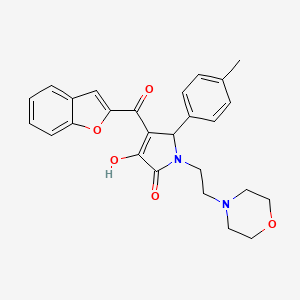
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2636740.png)
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
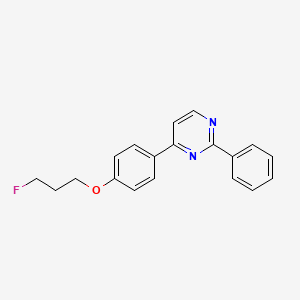
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
![7-(2-FLUOROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2636746.png)
